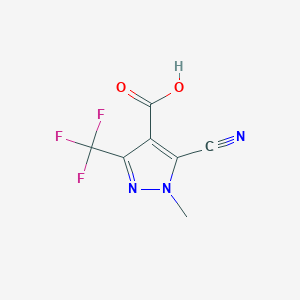

Ácido 5-ciano-1-metil-3-(trifluorometil)pirazolo-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups

Aplicaciones Científicas De Investigación

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid has diverse applications in scientific research:

-

Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and development.

-

Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

-

Industry: : The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides, and in materials science for developing new polymers and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps:

-

Condensation Reaction: : The initial step involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for about 5 hours. This step yields an intermediate with a high yield of approximately 93.7% .

-

Acylation: : The intermediate undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid scavenger. This reaction is carried out at room temperature, resulting in a yield of 78.6% .

-

Cyclization: : The acylated intermediate is then cyclized in a mixed solvent of methanol and water, producing the desired pyrazole compound with a yield of 74.3% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Key factors include the use of cost-effective raw materials, efficient reaction conditions, and scalable processes to ensure high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

-

Substitution Reactions: : The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

-

Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

-

Cyclization: : The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or amines are commonly used in substitution reactions, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Similar Compounds

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole: Lacks the carboxylic acid group, resulting in different chemical properties and applications.

1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the cyano group, affecting its reactivity and biological activity.

5-Cyano-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the methyl group, which influences its solubility and interaction with biological targets.

Uniqueness

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyano, methyl, and trifluoromethyl groups enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial applications.

Actividad Biológica

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in agriculture and medicine, including fungicidal properties and anticancer activity. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is characterized by a pyrazole ring with a cyano group and a trifluoromethyl substituent. The molecular formula is C7H6F3N3O2 with a molecular weight of approximately 227.14 g/mol.

Biological Activity Overview

The biological activities of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be broadly categorized into the following areas:

-

Fungicidal Activity

- This compound has been studied for its efficacy in controlling various fungal pathogens. It exhibits potent fungicidal properties, making it a candidate for agricultural applications.

- A study indicated that derivatives of pyrazole, including this compound, showed significant effectiveness against pathogenic fungi at low application rates .

-

Anticancer Properties

- Pyrazole derivatives have been recognized for their anticancer potential. Research has shown that compounds similar to 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid can inhibit the proliferation of cancer cells in vitro and exhibit antitumor activity in vivo.

- Notably, compounds with similar structures have demonstrated activity against various cancer types, including lung, breast, and prostate cancers .

-

Anti-inflammatory and Analgesic Effects

- Some pyrazole derivatives are known to possess anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

- In vivo studies have shown that certain pyrazole derivatives exhibit significant analgesic effects comparable to standard anti-inflammatory drugs .

Case Study 1: Fungicidal Efficacy

A recent patent highlighted the development of new formulations containing 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid aimed at enhancing fungicidal action against specific fungal strains. The study reported improved efficacy at reduced concentrations compared to existing fungicides, indicating a promising avenue for sustainable agricultural practices .

Case Study 2: Antitumor Activity

In a preclinical study assessing the anticancer properties of various pyrazole derivatives, 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid was found to induce apoptosis in K562 leukemia cells. The results demonstrated significant reductions in cell viability, suggesting its potential as an effective anticancer agent .

Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

Propiedades

IUPAC Name |

5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O2/c1-13-3(2-11)4(6(14)15)5(12-13)7(8,9)10/h1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOGZEYUHMXRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.